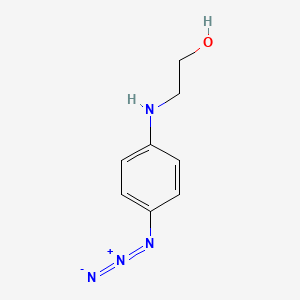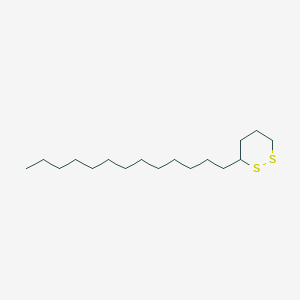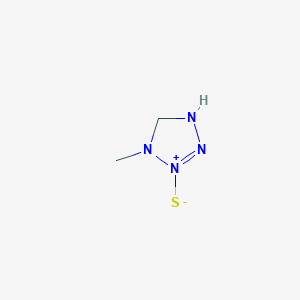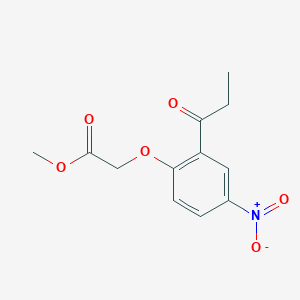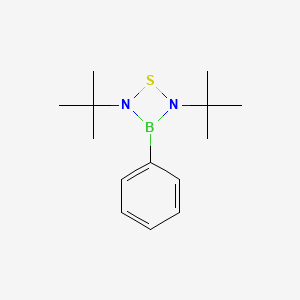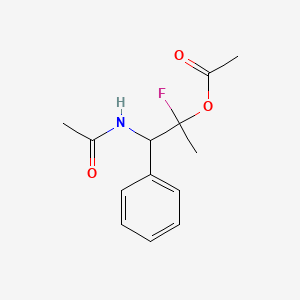
1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an acetamido group, a fluoro substituent, and a phenyl ring, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate typically involves multi-step organic reactions. One common method includes the acylation of 2-fluoro-1-phenylpropan-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or acetamido positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Acetamido-2-chloro-1-phenylpropan-2-yl acetate
- 1-Acetamido-2-bromo-1-phenylpropan-2-yl acetate
- 1-Acetamido-2-iodo-1-phenylpropan-2-yl acetate
Comparison: 1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate is unique due to the presence of the fluoro substituent, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
112754-07-1 |
|---|---|
Molekularformel |
C13H16FNO3 |
Molekulargewicht |
253.27 g/mol |
IUPAC-Name |
(1-acetamido-2-fluoro-1-phenylpropan-2-yl) acetate |
InChI |
InChI=1S/C13H16FNO3/c1-9(16)15-12(11-7-5-4-6-8-11)13(3,14)18-10(2)17/h4-8,12H,1-3H3,(H,15,16) |
InChI-Schlüssel |
XKZHYZSJTGDZSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C1=CC=CC=C1)C(C)(OC(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

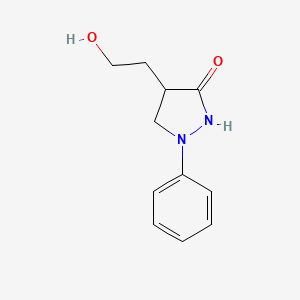

![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
